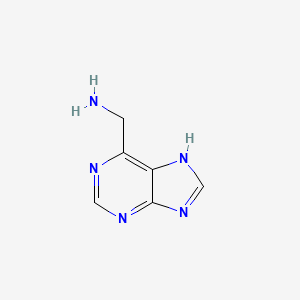
N,5-Dimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-Dimethylpyrimidin-2-amine is an organic compound belonging to the class of aminopyrimidines It consists of a pyrimidine ring with two methyl groups attached at the nitrogen and carbon positions
Preparation Methods
Synthetic Routes and Reaction Conditions
N,5-Dimethylpyrimidin-2-amine can be synthesized through several methods. One common approach involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N,5-Dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Replacement of one functional group with another, which can occur under different conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield N,5-dimethylpyrimidin-2-one, while reduction could produce this compound derivatives with additional hydrogen atoms.
Scientific Research Applications
N,5-Dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals and other chemical products due to its versatile reactivity.
Mechanism of Action
The mechanism of action of N,5-Dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or interfere with the replication of pathogens, leading to its observed antitrypanosomal and antiplasmodial effects . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,5-Dimethylpyrimidin-2-amine include other aminopyrimidines such as 2-aminopyrimidine and 5-bromo-N,N-dimethylpyrimidin-2-amine . These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.
Properties
CAS No. |
859957-10-1 |
|---|---|
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C6H9N3/c1-5-3-8-6(7-2)9-4-5/h3-4H,1-2H3,(H,7,8,9) |
InChI Key |
HDCAHRAHYJJDSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Pyrrolo[3,4-D]pyrimidine](/img/structure/B11924032.png)

![1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine](/img/structure/B11924047.png)



![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)




![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)

